5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzyl azide with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions with suitable partners.
Reduction Reactions: The carbonitrile group can be reduced to form corresponding amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Cycloaddition: Reagents like azides or alkynes can be used under thermal or catalytic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products
Substitution: Products include halogenated or nitrated derivatives.
Cycloaddition: Products include various triazole derivatives.
Reduction: Products include primary amines.
Scientific Research Applications
5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorophenyl)-1,2,3-triazole-5-carbonitrile
- 5-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile
- 5-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile
Uniqueness
5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile is unique due to the specific positioning of the fluorophenyl group, which can influence its electronic properties and reactivity. This positioning can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C9H5FN4 |
---|---|
Molecular Weight |
188.16 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C9H5FN4/c10-7-3-1-2-6(4-7)9-8(5-11)12-14-13-9/h1-4H,(H,12,13,14) |
InChI Key |
QJYLKBVKOQECJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNN=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.